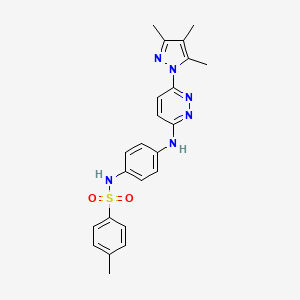
4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that similar compounds may interact with their targets through strong h-bonding interactions between nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been shown to have antileishmanial and antimalarial activities, suggesting they may affect the biochemical pathways of leishmania and plasmodium species .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
生物活性
4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N6O2S, with a molecular weight of approximately 448.5 g/mol. The structure features a sulfonamide group, which enhances solubility and may influence pharmacodynamics. The presence of multiple functional groups, including a pyrazole moiety and a pyridazine ring, suggests a diverse range of biological interactions.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1014047-05-2 |
| Molecular Formula | C23H24N6O2S |
| Molecular Weight | 448.5 g/mol |
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance, aminopyrazole derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines.
A study reported that related pyrazole compounds demonstrated IC50 values ranging from 26 µM to 49.85 µM against different cancer cell lines, indicating potential for development as anticancer agents . The ability of these compounds to induce apoptosis in cancer cells makes them attractive candidates for further investigation.
Anti-inflammatory Effects
The compound's structural components suggest it may possess anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways in cellular models. For example, bisindole-substituted pyrazoles have been shown to reduce microglial activation and astrocyte proliferation in vivo . This suggests that this compound could similarly impact inflammatory processes.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrazole Moiety : The synthesis begins with the formation of the pyrazole ring through condensation reactions involving appropriate starting materials.
- Formation of the Pyridazine Ring : Subsequent reactions introduce the pyridazine structure.
- Coupling Reactions : The final steps involve coupling the pyrazole and pyridazine components with the phenyl and benzenesulfonamide groups.
These synthetic routes allow for precise control over the functional groups attached to the core structure.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Anticancer Activity : A study on aminopyrazole derivatives showed significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cell lines .
- Neuroprotective Effects : Research indicated that certain pyrazole compounds could mitigate oxidative stress-induced neurotoxicity in neuronal cell lines .
These findings underscore the potential therapeutic applications of this compound in treating various diseases.
属性
IUPAC Name |
4-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-5-11-21(12-6-15)32(30,31)28-20-9-7-19(8-10-20)24-22-13-14-23(26-25-22)29-18(4)16(2)17(3)27-29/h5-14,28H,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSDDBSKCDYYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













